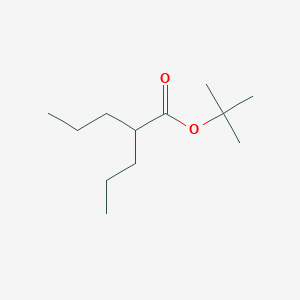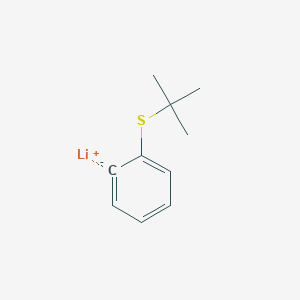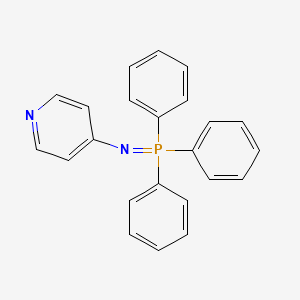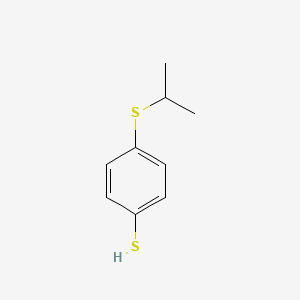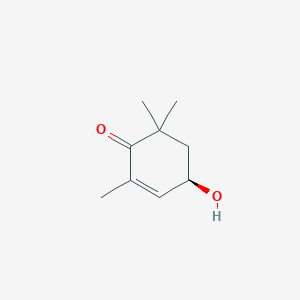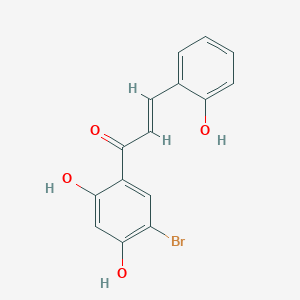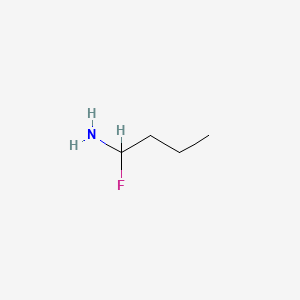
1-Fluorobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorobutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to the first carbon of a butyl chain, with an amine group (-NH2) also attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluorobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 1-bromobutane with ammonia, followed by fluorination. The reaction conditions typically involve:
Nucleophilic Substitution: 1-bromobutane reacts with ammonia in an ethanol solvent at elevated temperatures to form butan-1-amine.
Fluorination: The resulting butan-1-amine is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to replace the hydrogen atom with a fluorine atom, yielding this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive fluorinating agents.
Analyse Des Réactions Chimiques
1-Fluorobutan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated amides or nitriles using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to fluorinated alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming derivatives like fluorinated ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like isocyanates or chloroformates under mild conditions.
Major Products:
Oxidation: Fluorinated amides or nitriles.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Fluorinated ureas or carbamates
Applications De Recherche Scientifique
1-Fluorobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can modulate biological activity.
Medicine: Explored for its potential in developing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-fluorobutan-1-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to specific receptors or enzymes. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
Comparaison Avec Des Composés Similaires
1-Fluorobutan-1-amine can be compared with other fluorinated amines such as:
- 1-Fluoropropan-1-amine
- 1-Fluoroethan-1-amine
- 1-Fluoropentan-1-amine
Uniqueness:
- Chain Length: The butyl chain in this compound provides a balance between hydrophobicity and hydrophilicity, influencing its solubility and reactivity.
- Fluorine Position: The position of the fluorine atom at the first carbon can significantly affect the compound’s electronic properties and reactivity compared to other fluorinated amines .
Propriétés
Numéro CAS |
80539-86-2 |
|---|---|
Formule moléculaire |
C4H10FN |
Poids moléculaire |
91.13 g/mol |
Nom IUPAC |
1-fluorobutan-1-amine |
InChI |
InChI=1S/C4H10FN/c1-2-3-4(5)6/h4H,2-3,6H2,1H3 |
Clé InChI |
LXWVHANKUPRRKD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


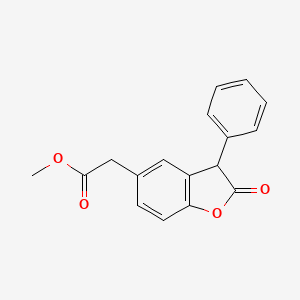
![methyl (E)-7-[1-(benzenesulfonyl)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(E)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-(dimethylamino)cyclopentyl]hept-5-enoate](/img/structure/B14431861.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride](/img/structure/B14431888.png)


